molecular formula C8H11BO4 B151847 2,4-Dimethoxyphenylboronic acid CAS No. 133730-34-4

2,4-Dimethoxyphenylboronic acid

Cat. No.: B151847
CAS No.: 133730-34-4
M. Wt: 181.98 g/mol
InChI Key: SQTUYFKNCCBFRR-UHFFFAOYSA-N
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Description

2,4-Dimethoxyphenylboronic acid (DMPBA) is a boronic acid derivative compound that has been extensively studied for its various applications in organic synthesis, medicinal chemistry, and biochemistry. DMPBA is a versatile organic compound that has been used in a variety of synthetic reactions in the laboratory and has been found to have a wide range of biological and physiological effects. In

Scientific Research Applications

Molecular Structure Analysis

A comprehensive study by Ö. Alver (2011) explored the molecular structures of 2,4-dimethoxyphenylboronic acid (2,4-dmpba) using various spectroscopic methods, including FT-IR, Raman, and NMR. This research provided valuable insights into the molecular conformation, vibrational wavenumbers, and nuclear magnetic shielding tensors of 2,4-dmpba, contributing to our understanding of its physical and chemical properties (Alver, 2011).

Crystallization and Polymorphism

Semjonova and Be̅rziņš (2022) investigated the crystallization of 2,6-dimethoxyphenylboronic acid, a related compound, to understand polymorph control in phenylboronic acids. This study highlighted the influence of various solvents and additives on crystallization, revealing potential applications in material science and pharmaceuticals (Semjonova & Be̅rziņš, 2022).

Monomeric Structure Design

Cyrański et al. (2012) focused on designing a novel boronic acid with a monomeric structure, which included 2,6-dimethoxyphenylboronic acid. This work aimed at creating new building blocks for crystal engineering, contributing to the development of advanced materials (Cyrański et al., 2012).

Supramolecular Assemblies

Research by Pedireddi and Seethalekshmi (2004) explored the supramolecular assemblies of phenylboronic acids, including 4-methoxyphenylboronic acid, with various ligands. This study revealed the potential of boronic acids in constructing complex molecular architectures, which could have implications in nanotechnology and material sciences (Pedireddi & Seethalekshmi, 2004).

Antimicrobial Activity

Adamczyk-Woźniak et al. (2021) evaluated the antibacterial properties of (trifluoromethoxy)phenylboronic acids. Their findings on the structural, antimicrobial, and spectroscopic properties of these compounds could inform the development of new antibacterial agents (Adamczyk-Woźniak et al., 2021).

Antimicrobial Synthesis

Mohana (2013) synthesized new 2-(2,4-dimethoxyphenyl)-1,3,4-oxadiazole derivatives and evaluated their antimicrobial activity, showing the potential of this compound derivatives in developing novel antimicrobial agents (Mohana, 2013).

Environmental Applications

El-Beshlawy et al. (2022) developed sensors using polyaniline/molecularly imprinted polymer membranes for the detection of 2,4-Dichlorophenoxyacetic acid in wastewater and soil, demonstrating the environmental monitoring applications of boronic acid derivatives (El-Beshlawy et al., 2022).

Safety and Hazards

2,4-Dimethoxyphenylboronic acid is classified as a skin irritant and serious eye irritant . It may cause respiratory irritation . Personal protective equipment, including dust masks, eyeshields, and gloves, should be used when handling this chemical .

Mechanism of Action

Target of Action

2,4-Dimethoxyphenylboronic acid is primarily used as a reactant in metal-catalyzed Suzuki-Miyaura cross-coupling reactions . The primary targets of this compound are therefore the molecules involved in these reactions.

Mode of Action

The compound interacts with its targets through a process known as cross-coupling. In the Suzuki-Miyaura reaction, this compound is coupled with a suitable halide or pseudo-halide to form a new carbon-carbon bond . This reaction is facilitated by a palladium catalyst and a base .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction is a key step in many synthetic pathways, particularly in the synthesis of complex organic compounds . The product of this reaction can undergo further transformations, leading to a wide range of downstream effects.

Result of Action

The primary result of the action of this compound is the formation of a new carbon-carbon bond through the Suzuki-Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds, depending on the specific reactants used.

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For example, the Suzuki-Miyaura reaction requires a base and a palladium catalyst . The reaction is typically carried out in an organic solvent at elevated temperatures . The compound is stable under normal storage conditions .

Properties

IUPAC Name

(2,4-dimethoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BO4/c1-12-6-3-4-7(9(10)11)8(5-6)13-2/h3-5,10-11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQTUYFKNCCBFRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)OC)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20370232
Record name 2,4-Dimethoxyphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20370232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133730-34-4
Record name 2,4-Dimethoxyphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20370232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-Dimethoxybenzeneboronic acid
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Synthesis routes and methods

Procedure details

576 μl of 1-bromo-2,4-dimethoxybenzene was dissolved in 5.8 ml of tetrahydrofuran and 3 ml of 1.6 mol/l solution of n-butyl lithium in hexane was added dropwise at −78° C. under argon atmosphere. Then, 1.1 ml of triisopropylborate was added, and after stirred at −78° C. for 40 minutes, the mixture was stirred at room temperature for 2 hours. To the reaction mixture, 40 ml of water and 1 ml of 5N-hydrochloric acid was added, and extracted with 50 ml of ethyl acetate. After the organic layer was dried over anhydrous magnesium sulfate, the solvent was distilled off under reduced pressure, and purified by silica gel column chromatography (hexane:ethyl acetate=2:1) to yield 610.2 mg of the title compound.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What spectroscopic techniques were employed to study 2,4-Dimethoxyphenylboronic acid in this research?

A1: The research utilized several complementary spectroscopic methods to investigate the structural properties of this compound. These methods include:

  • DFT (Density Functional Theory): This computational technique allows researchers to model the electronic structure and properties of molecules. []
  • FT-Raman Spectroscopy: This technique utilizes the scattering of infrared light to provide information about molecular vibrations, offering insights into molecular structure and bonding. []
  • FT-IR Spectroscopy: This technique measures the absorption of infrared light by molecules, providing a complementary fingerprint of molecular vibrations and functional groups. []
  • Solution and Solid-State NMR Spectroscopy: These techniques exploit the magnetic properties of atomic nuclei to provide detailed information about the structure, dynamics, and interactions of molecules in different physical states. []

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